

A Technical Guide to Boc-Tyr(Bzl)-OH: Synthesis, Application, and Commercial Sourcing

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Compound of Interest		
Compound Name:	Boc-Tyr(Bzl)-OH	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N- α -Boc-O-benzyl-L-tyrosine (**Boc-Tyr(Bzl)-OH**), a critical protected amino acid for peptide synthesis. This document details commercial suppliers and current pricing, outlines protocols for its synthesis and use in solid-phase peptide synthesis (SPPS), and explores its application in the development of bioactive peptides, including opioid receptor agonists.

Commercial Suppliers and Pricing

The availability and cost of **Boc-Tyr(BzI)-OH** can vary between suppliers and are dependent on the quantity and purity required. Below is a summary of major commercial suppliers and their indicative pricing.



Supplier	Product Name	Purity	Quantity	Price (USD)
MilliporeSigma (Novabiochem®)	Boc-Tyr(Bzl)-OH	≥98.0% (HPLC)	25 g	€128.00
100 g	€387.00			
Chem-Impex	Boc-O-benzyl-D- tyrosine	≥ 98% (HPLC)	1 g	\$18.50
5 g	\$28.00	_		
25 g	\$130.00			
100 g	\$510.00	_		
Fisher Scientific (Bachem)	Boc-Tyr(Bzl)-OH	Not Specified	100 g	~\$1,158.07
GenoChem World	Boc-D-Tyr(Bzl)- OH	Not Specified	5 g	€133.00

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Synthesis of Boc-Tyr(BzI)-OH

The synthesis of **Boc-Tyr(BzI)-OH** involves two primary steps: the protection of the α -amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group, followed by the protection of the phenolic hydroxyl group with a benzyl (BzI) group.

Experimental Protocol:

Part 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH)

- Dissolve L-tyrosine in a suitable solvent system, such as a mixture of dioxane and water.
- Add a base, for example, sodium hydroxide or potassium hydroxide, to create an alkaline environment.

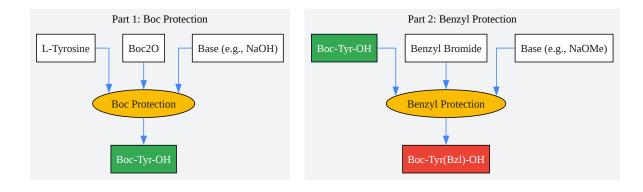


- Introduce di-tert-butyl dicarbonate ((Boc)₂O) to the solution in batches while maintaining the alkaline pH.
- Allow the reaction to proceed at room temperature with stirring.
- After the reaction is complete, perform an extraction with an organic solvent like petroleum ether to remove impurities.
- Acidify the aqueous layer to a pH of approximately 3 using a dilute acid such as hydrochloric acid.
- Extract the product, Boc-Tyr-OH, using an organic solvent like ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Part 2: Synthesis of N-α-Boc-O-benzyl-L-tyrosine (**Boc-Tyr(Bzl)-OH**)

- Dissolve the synthesized Boc-Tyr-OH in a suitable solvent, such as methanol.
- Add a base, for instance, sodium methoxide solution, to deprotonate the phenolic hydroxyl group.
- Add benzyl bromide to the reaction mixture.
- Heat the reaction mixture, for example, to 40°C, and stir for several hours.
- Monitor the reaction progress using a technique like high-performance liquid chromatography (HPLC).
- Upon completion, the desired product, **Boc-Tyr(Bzl)-OH**, can be isolated and purified.





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Synthesis of Boc-Tyr(Bzl)-OH

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Tyr(BzI)-OH is a key building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the α -amino group, while the benzyl group provides semi-permanent protection for the tyrosine side chain.

Experimental Protocol: Boc-SPPS Cycle

- Resin Swelling: Swell the solid support (e.g., Merrifield resin) in a suitable solvent like dichloromethane (DCM).
- First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
- Boc Deprotection: Remove the Boc protecting group from the N-terminus using a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in DCM.
- Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as 5-10% diisopropylethylamine (DIEA) in DCM, to yield a free amino group.

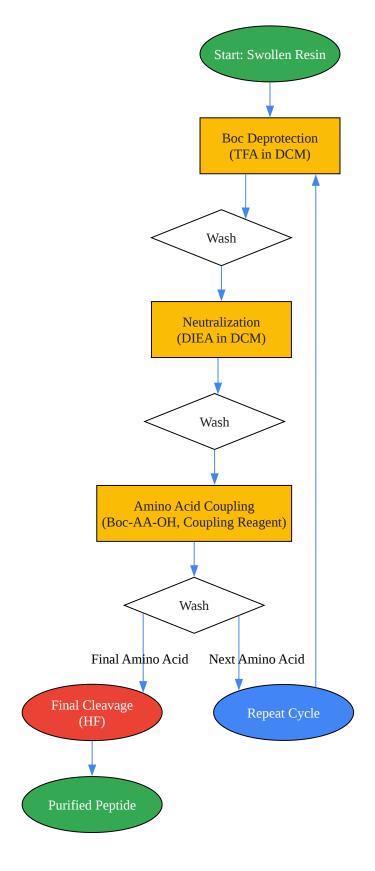






- Coupling: Couple the next Boc-protected amino acid, such as **Boc-Tyr(Bzl)-OH**, using a coupling agent (e.g., DIC/HOBt or HBTU).
- Repeat: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
- Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl group from tyrosine) using a strong acid, most commonly anhydrous hydrogen fluoride (HF).





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Boc-SPPS Experimental Workflow



Role in the Synthesis of Bioactive Peptides: Enkephalin Analogs and Opioid Receptor Signaling

Boc-Tyr(Bzl)-OH is instrumental in the synthesis of various bioactive peptides. A prominent example is its use in the creation of enkephalin analogs. Enkephalins are endogenous pentapeptides that act as agonists at opioid receptors, playing a key role in pain modulation and other neurological processes.[1]

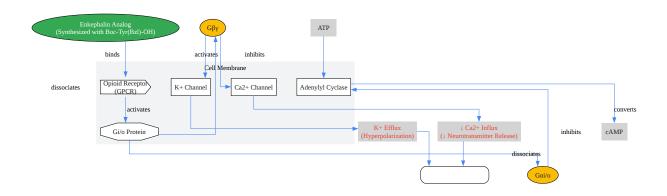
The tyrosine residue at the N-terminus is crucial for the opioid activity of enkephalins. The synthesis of enkephalin analogs often involves the use of **Boc-Tyr(Bzl)-OH** to incorporate this critical residue.[1][2] Once synthesized, these analogs can bind to and activate opioid receptors, which are G-protein coupled receptors (GPCRs).

The signaling pathway initiated by the binding of an enkephalin analog to an opioid receptor (e.g., the μ -opioid receptor) involves the following key steps:

- Agonist Binding: The enkephalin analog binds to the opioid receptor.
- G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o). The G-protein releases GDP and binds GTP.
- Downstream Effects: The activated G-protein dissociates into its α and βy subunits, which then modulate the activity of downstream effectors:
 - Inhibition of Adenylyl Cyclase: The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
 - Modulation of Ion Channels: The βy subunit can directly interact with ion channels, leading to the opening of inwardly rectifying potassium (K+) channels (causing hyperpolarization) and the closing of voltage-gated calcium (Ca2+) channels (reducing neurotransmitter release).

These cellular events ultimately result in a reduction in neuronal excitability and the analgesic effects associated with opioid receptor activation.





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Opioid Receptor Signaling Pathway

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References

- 1. Synthesis of enkephalin analogs. Part V. N-monosubstituted derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]



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